(Rac)-Pregabalin-d10

Description

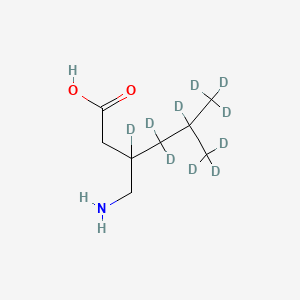

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

169.29 g/mol |

IUPAC Name |

3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D |

InChI Key |

AYXYPKUFHZROOJ-ZVKOAREQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(CC(=O)O)CN |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Pregabalin-d10 chemical properties and structure

An In-depth Technical Guide to (Rac)-Pregabalin-d10: Chemical Properties and Structure

Introduction

This compound is a deuterated isotopologue of Pregabalin, a pharmaceutical agent widely used for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1] As a racemic mixture, it contains equal proportions of the (R)- and (S)-enantiomers.[2] The strategic replacement of ten hydrogen atoms with deuterium, a stable isotope of hydrogen, makes this compound an invaluable tool in pharmacokinetic and metabolic studies.[1][2] Its increased molecular weight allows it to be distinguished from the non-deuterated form in analytical techniques like mass spectrometry, serving as an excellent internal standard for quantitative assays.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical applications of this compound.

Chemical Properties and Structure

This compound's core structure is based on Pregabalin, a gamma-aminobutyric acid (GABA) analog.[1] The key modification is the substitution of ten hydrogen atoms with deuterium.[2] This isotopic labeling slightly increases the molecular mass compared to the parent compound, which can influence its physical properties.[2]

Molecular Architecture

The chemical structure of this compound is 3-(aminomethyl)-5-methylhexanoic acid, with deuterium atoms incorporated at specific positions.[2] The IUPAC name, 3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid, specifies the locations of the ten deuterium atoms.[3] This strategic placement ensures the compound's stereochemical integrity is maintained.[2]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₇D₁₀NO₂ | [4][5] |

| Molecular Weight | 169.29 g/mol | [2][3][4][5] |

| CAS Number | 2747917-76-4 | [2][3][4] |

| IUPAC Name | 3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid | [3] |

| InChI | InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D | [2][3] |

| InChIKey | AYXYPKUFHZROOJ-ZVKOAREQSA-N | [3] |

| SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(CC(=O)O)CN | [3] |

| Isotope Atom Count | 10 | [2] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 169.188696244 Da | [3] |

| XLogP3-AA | -1.6 | [3] |

| Physical Properties | Specific data for boiling and melting points are currently unpublished.[2] |

Experimental Protocols

The synthesis and analysis of this compound involve specialized techniques to ensure high isotopic purity and accurate characterization.

Synthesis and Deuterium Incorporation

The synthesis of this compound is typically achieved through established deuteration methods applied to Pregabalin precursors.[2] Common synthetic strategies include:

-

Catalytic Hydrogen-Deuterium Exchange: This method involves the use of deuterium gas (D₂) and a catalyst, such as palladium, to replace specific hydrogen atoms with deuterium.[2]

-

Use of Deuterated Reagents: Incorporating deuterium-enriched reagents at key steps of the synthesis is another effective approach.[1][2] For instance, using deuterated lithium aluminum deuteride or CD₃I in alkylation reactions can introduce deuterium into the molecule.[1][2]

These methods are designed to achieve high isotopic purity, often exceeding 98%, which is crucial for minimizing kinetic isotope effects that could otherwise interfere with pharmacokinetic data.[2]

Analytical Validation

Post-synthesis, the successful incorporation of deuterium and the overall purity of the compound are verified using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra are used to confirm the positions of deuterium atoms by observing the reduction or absence of proton signals at the expected chemical shifts.

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of this compound, ensuring it matches the expected value for the deuterated compound.[2]

Applications in Research

This compound is primarily used as an internal standard in quantitative assays for the determination of Pregabalin levels in biological samples.[2]

Quantitative Analysis using LC-MS/MS

In Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) workflows, this compound's distinct mass-to-charge ratio (m/z) allows it to be clearly differentiated from the non-deuterated Pregabalin.[2] By spiking a known quantity of the deuterated standard into a biological sample (e.g., plasma or serum), researchers can accurately quantify the concentration of endogenous Pregabalin.[2] This method significantly improves the precision and accuracy of the assay by correcting for variations in sample preparation and instrument response.[2]

References

(Rac)-Pregabalin-d10: A Technical Guide for Research Applications

(Rac)-Pregabalin-d10 , a deuterated analog of the widely used pharmaceutical agent pregabalin, serves as a critical tool in the research and development of this important drug. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its use as an internal standard in quantitative bioanalysis. The information presented is intended for researchers, scientists, and drug development professionals.

Core Application: Internal Standard in Quantitative Analysis

The most prominent use of this compound in a research setting is as an internal standard (IS) for the accurate quantification of pregabalin in biological matrices.[1] Due to its structural similarity and identical physicochemical properties to the parent drug, it co-elutes with pregabalin during chromatographic separation. However, its increased mass, due to the incorporation of ten deuterium atoms, allows for its distinct detection by mass spectrometry.[1] This ensures that any variability during sample preparation and analysis, such as extraction efficiency and matrix effects, affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[2]

Quantitative Data from Bioanalytical Methods

The following tables summarize key quantitative parameters from various validated bioanalytical methods that utilize a deuterated internal standard for the quantification of pregabalin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Linearity and Sensitivity of Pregabalin Quantification

| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| 50 - 50000 | 50 | [3] |

| 1 - 250 | 1 | [1] |

| 10 - 10000 | 10 | [4] |

| 0.1 - 15.0 (µg/mL) | 0.1 (µg/mL) | [2] |

Table 2: Accuracy and Precision of Pregabalin Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) | Reference |

| LLOQ | 50 | 4.5 | -2.4 | 3.8 | -1.2 | [3] |

| Low | 150 | 2.9 | 1.3 | 2.1 | 0.7 | [3] |

| Mid | 2500 | 2.1 | 0.8 | 1.9 | 0.4 | [3] |

| High | 38000 | 1.8 | -0.5 | 1.7 | -0.3 | [3] |

| LLOQ | 1 | 4.3 | -1.7 | 4.1 | -0.2 | [1] |

| Low | 3 | 3.9 | 2.3 | 3.5 | 1.3 | [1] |

| Mid | 75 | 2.8 | 1.1 | 2.5 | 0.8 | [1] |

| High | 200 | 2.5 | -0.4 | 2.2 | -0.1 | [1] |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Low | 150 | 101.0 ± 2.8 | 106.0 ± 3.0 | [3] |

| Mid | 2500 | 101.0 ± 2.8 | - | [3] |

| High | 38000 | 101.0 ± 2.8 | 103.0 ± 7.0 | [3] |

| Mid | 75 | 91.4 | -7.0 | [1] |

Experimental Protocols

The following sections detail a typical experimental protocol for the quantification of pregabalin in human plasma using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting pregabalin from plasma samples.[3]

-

Spiking: To 50 µL of human plasma in a microcentrifuge tube, add a known concentration of this compound solution as the internal standard.

-

Precipitation: Add 500 µL of methanol to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Dilution: Dilute the supernatant with an appropriate volume of mobile phase or a suitable reconstitution solvent.

-

Injection: Inject a small volume (typically 5-10 µL) of the final solution into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table outlines typical LC-MS/MS parameters for the analysis of pregabalin.

Table 4: Typical LC-MS/MS Parameters

| Parameter | Condition | Reference |

| Liquid Chromatography | ||

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | [1][3] |

| Mobile Phase A | 0.1% Formic acid in Water | [3] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol | [3] |

| Flow Rate | 0.3 - 0.5 mL/min | [1][3] |

| Gradient | Isocratic or gradient elution | [1][3] |

| Injection Volume | 5 - 10 µL | [3] |

| Column Temperature | 40 °C | [1] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |

| MS/MS Transition (Pregabalin) | m/z 160.1 -> 142.1, 117.1, 99.1, 55.1 | [2] |

| MS/MS Transition (this compound) | m/z 170.2 -> corresponding product ions | |

| Dwell Time | 100-200 ms | |

| Collision Energy | Optimized for each transition | |

| Gas Temperatures | Optimized for the instrument |

Visualizations

Pregabalin's Mechanism of Action

Pregabalin exerts its therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for quantifying pregabalin in a biological sample using this compound as an internal standard.

Proposed Synthesis of this compound

The synthesis would likely start from a suitable precursor that can be deuterated. One common starting material for pregabalin synthesis is isovaleraldehyde.

Step 1: Knoevenagel Condensation with a Deuterated Reagent

Reacting isovaleraldehyde with a deuterated source of malonic acid, such as malonic acid-d4, in the presence of a base like piperidine or pyridine would yield a deuterated intermediate.

Step 2: Michael Addition

A Michael addition of a cyanide source to the product from Step 1 would introduce the cyano group.

Step 3: Reduction and Hydrolysis

The cyano and ester groups would then be reduced and hydrolyzed. The reduction of the double bond can be performed using a deuteride source like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) to introduce more deuterium atoms.

Step 4: Hofmann Rearrangement or Alternative Amination

The carboxyl group can be converted to an amide, followed by a Hofmann rearrangement to introduce the aminomethyl group. Alternatively, other amination strategies could be employed.

Step 5: Final Hydrolysis

The final step would involve the hydrolysis of any remaining ester or amide groups to yield this compound.

Note: The exact positions and number of deuterium atoms incorporated would depend on the specific deuterated reagents and reaction conditions used. The final product would require thorough characterization by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and isotopic purity.

This technical guide provides a comprehensive overview of the research applications of this compound, highlighting its crucial role in the accurate quantification of pregabalin. The provided data, protocols, and visualizations are intended to be a valuable resource for scientists and researchers in the field of drug development and bioanalysis.

References

A Technical Guide to the Mechanism of Action of (Rac)-Pregabalin-d10 as an Internal Standard

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pregabalin, an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Accurate quantification of pregabalin in biological matrices is critical for pharmacokinetic, bioequivalence, and clinical toxicology studies.[2][3] Achieving high precision and accuracy in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of an appropriate internal standard (IS).

A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative mass spectrometry. (Rac)-Pregabalin-d10, a deuterated form of pregabalin where ten hydrogen atoms are replaced by deuterium, serves as an ideal internal standard. This guide elucidates the mechanism of action by which this compound ensures accurate quantification, provides detailed experimental protocols, and presents key quantitative data for method development.

Pharmacological Context of Pregabalin

Before delving into its role as an internal standard, it is useful to understand the pharmacological action of the analyte itself. Pregabalin exerts its therapeutic effects by binding potently to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1] This binding reduces the influx of calcium at nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and norepinephrine.[1]

Core Principle: Isotope Dilution Mass Spectrometry

The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. It functions on the principle of Isotope Dilution Mass Spectrometry . This technique relies on the near-identical physicochemical properties of the analyte and its stable isotope-labeled counterpart.

Because this compound is chemically identical to pregabalin, it behaves the same way during every step of the analytical process, including extraction, chromatography, and ionization.[4] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same degree. However, the mass spectrometer can easily differentiate between the two compounds due to the mass difference imparted by the deuterium atoms.

By adding a known quantity of this compound to every sample and calibrator at the beginning of the workflow, quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratiometric approach effectively cancels out variability, leading to highly accurate and precise results.[4] The use of a deuterated standard compensates for measurement errors arising from ion suppression or enhancement, a common challenge in bioanalysis.[4]

Data Presentation: Mass Spectrometry and Chromatography

Successful method development requires precise parameters for mass spectrometry and liquid chromatography. While this compound is the ideal standard, data from methods using other deuterated versions like d4 and d6 are directly applicable and presented below. The mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of Pregabalin-d10 is expected to be ~170.2.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Ionization Mode | Reference(s) |

| Pregabalin | 160.0 / 160.2 | 55.1 / 142.2 | Positive ESI | [2][3][5][6] |

| Pregabalin-d4 | 164.1 | Not Specified | Positive ESI | [5] |

| Pregabalin-d6 | Not Specified | Not Specified | Positive ESI | [7] |

| Pregabalin-d10 (Expected) | ~170.2 | Same as Pregabalin | Positive ESI | N/A |

Note: Positive electrospray ionization (ESI) is preferred as it efficiently protonates the primary amine group of pregabalin.[1][5]

Table 2: Example Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Synergi Max-RP (50x2.0mm, 4µ) | Hypurity C18 (150x4.6mm, 5µ) | Gemini C18 (50x2.0mm, 3µ) |

| Mobile Phase A | 0.1% Formic Acid in Water | Not Specified | Methanol-Water (98:2) with 0.5% Formic Acid |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Not Specified | N/A (Isocratic) |

| Flow Rate | Gradient Elution | 0.7 mL/min | Isocratic |

| Run Time | 3.2 minutes | 3.5 minutes | 2.0 minutes |

| Reference | [1] | [5] | [3] |

Experimental Protocols

The following sections detail a representative workflow for the quantification of pregabalin in human plasma using a deuterated internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting pregabalin from plasma samples.[1]

Methodology:

-

Pipette 50 µL of a human plasma sample into a clean microcentrifuge tube.

-

Add a small, precise volume (e.g., 20 µL) of the this compound internal standard working solution.

-

Add 500 µL of cold methanol to precipitate plasma proteins.[1]

-

Vortex the mixture thoroughly for approximately 30-60 seconds.

-

Centrifuge the samples at high speed (e.g., 3500 rpm) for 5-10 minutes to pellet the precipitated proteins.[1][7]

-

Carefully transfer a 200 µL aliquot of the clear supernatant to a new tube.

-

Dilute the supernatant with 400 µL of purified water (or an appropriate reconstitution solvent) to ensure compatibility with the mobile phase.[1]

-

Transfer the final extract to an autosampler vial for injection into the LC-MS/MS system.

General Bioanalytical Workflow

The overall process from sample receipt to final data analysis is depicted below. The critical step is the addition of the internal standard at the very beginning to ensure it undergoes all subsequent steps alongside the analyte.

Conclusion

This compound acts as an ideal internal standard for the quantitative analysis of pregabalin in complex biological matrices. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its chemical and physical similarity to the analyte ensures that it accurately tracks and corrects for variability during sample preparation and analysis. By providing identical chromatographic behavior and ionization response, while being distinctly measurable by mass, it enables the ratiometric quantification necessary for achieving the highest levels of accuracy, precision, and robustness in bioanalytical methods. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to develop and validate high-quality assays for pregabalin.

References

- 1. frontagelab.com [frontagelab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. texilajournal.com [texilajournal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wsp.wa.gov [wsp.wa.gov]

In-Depth Technical Guide: Synthesis and Characterization of Deuterated Pregabalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated pregabalin, an isotopically labeled version of the widely used anticonvulsant and neuropathic pain agent. The introduction of deuterium can significantly alter the pharmacokinetic profile of pregabalin, offering potential advantages in drug metabolism and stability studies. This document details synthetic strategies, including catalytic deuteration and the use of deuterated reagents, and outlines key characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and tabulated quantitative data are provided to facilitate the practical application of this information in a research and development setting.

Introduction

Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is widely prescribed for the management of neuropathic pain, epilepsy, and generalized anxiety disorder. The selective replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), can lead to a "heavy" drug with modified metabolic properties. This is primarily due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.

The strategic incorporation of deuterium into the pregabalin molecule can therefore slow its metabolism, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile. Furthermore, deuterated pregabalin serves as an invaluable internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic and metabolic studies of the parent drug.[1][2][3]

This guide will focus on the practical aspects of synthesizing and characterizing various deuterated isotopologues of pregabalin, providing researchers with the necessary information to produce and analyze these compounds.

Synthesis of Deuterated Pregabalin

Several strategies can be employed for the synthesis of deuterated pregabalin. The choice of method depends on the desired level and position of deuteration. Common approaches include hydrogen-deuterium exchange, the use of deuterated starting materials and reagents, and catalytic deuteration.

General Synthetic Workflow

The synthesis of deuterated pregabalin generally follows a multi-step process that can be adapted from established non-deuterated synthesis routes. A logical workflow is depicted below.

Caption: General workflow for the synthesis of deuterated pregabalin.

Experimental Protocols

This protocol describes a plausible method for the synthesis of pregabalin-d4, where deuterium is introduced at the aminomethyl and adjacent methine positions, based on the catalytic reduction of a cyano group and deuteration of an adjacent activated position.

Materials:

-

(S)-3-cyano-5-methylhexanoic acid

-

Deuterium gas (D₂)

-

Deuterated methanol (CD₃OD)

-

Palladium on carbon (10% Pd/C)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Deuterated Precursor:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-3-cyano-5-methylhexanoic acid (1.0 g, 6.44 mmol) in deuterated methanol (20 mL).

-

Add Raney Nickel (approx. 0.5 g, slurry washed with D₂O then CD₃OD).

-

Stir the suspension at room temperature under a deuterium gas atmosphere (balloon pressure or in a Parr hydrogenator) for 24-48 hours. The progress of the reaction should be monitored by TLC or ¹H NMR to observe the disappearance of the proton signal at the α-position to the cyano group.

-

After completion, carefully filter the catalyst through a pad of Celite under an inert atmosphere. The Raney Nickel is pyrophoric and must be handled with care.[7]

-

Evaporate the solvent under reduced pressure to obtain the deuterated cyano acid intermediate.

-

-

Reduction of the Cyano Group:

-

Dissolve the deuterated cyano acid intermediate in deuterated methanol (25 mL).

-

Add 10% Pd/C (0.1 g).

-

Stir the mixture under a deuterium gas atmosphere at room temperature for 12-24 hours.

-

Filter the catalyst through Celite and wash the filter cake with deuterated methanol.

-

Evaporate the solvent under reduced pressure.

-

-

Work-up and Purification:

-

Dissolve the residue in deionized water (10 mL) and adjust the pH to approximately 3 with 1M HCl.

-

Extract the aqueous solution with diethyl ether (3 x 20 mL) to remove any unreacted starting material or byproducts.

-

Adjust the pH of the aqueous layer to 7 with 1M NaOH.

-

Concentrate the aqueous solution under reduced pressure.

-

The crude deuterated pregabalin can be purified by recrystallization from a mixture of isopropanol and water.

-

Dry the purified product under vacuum to yield pregabalin-d4 as a white crystalline solid.

-

Characterization of Deuterated Pregabalin

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized pregabalin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the positions and extent of deuterium incorporation.

-

¹H NMR: In the ¹H NMR spectrum of deuterated pregabalin, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For pregabalin-d4 synthesized via the proposed protocol, the signals for the two protons of the aminomethyl group and the two protons at the 3- and 4-positions would be expected to be absent.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. Carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will have a slightly upfield chemical shift compared to the non-deuterated analogue.

Table 1: Expected NMR Data for Pregabalin and Pregabalin-d4 (in D₂O)

| Assignment | Pregabalin ¹H NMR (ppm) | Pregabalin-d4 ¹H NMR (ppm) | Pregabalin ¹³C NMR (ppm) | Pregabalin-d4 ¹³C NMR (ppm) |

| CH₂ (aminomethyl) | ~3.0 | Absent | ~45.9 | ~45.5 (triplet) |

| CH (at C3) | ~2.3 | Absent | ~33.2 | ~32.8 (triplet) |

| CH₂ (at C2) | ~2.5 | ~2.5 | ~43.4 | ~43.4 |

| CH (at C5) | ~1.7 | ~1.7 | ~26.2 | ~26.2 |

| CH₂ (at C4) | ~1.3 | Absent | ~43.1 | ~42.7 (triplet) |

| CH₃ (at C5) | ~0.9 | ~0.9 | ~23.2, ~22.6 | ~23.2, ~22.6 |

| C=O | - | - | ~180.6 | ~180.6 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to confirm the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

For pregabalin-d4, the molecular weight will be increased by approximately 4 Da compared to non-deuterated pregabalin (MW ≈ 159.23 g/mol ). In LC-MS/MS analysis using electrospray ionization (ESI) in positive mode, the [M+H]⁺ ion will be observed.

Table 2: Expected Mass Spectrometry Data for Pregabalin and its Deuterated Analogues

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| Pregabalin | C₈H₁₇NO₂ | 159.1259 | 160.1 | 142.1, 116.1, 97.0 |

| Pregabalin-d4 | C₈H₁₃D₄NO₂ | 163.1511 | 164.1 | 146.1 |

| Pregabalin-d6 | C₈H₁₁D₆NO₂ | 165.1636 | 166.1 | 148.1 |

Note: Fragmentation patterns can vary depending on the instrument and collision energy.[1][10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized deuterated pregabalin. Since deuteration has a minimal effect on the polarity of the molecule, the retention time of deuterated pregabalin is expected to be very similar to that of the non-deuterated compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 6.9 with potassium hydroxide) in a ratio of 10:90 (v/v).[12]

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

Procedure:

-

Prepare a standard solution of non-deuterated pregabalin of known concentration in the mobile phase.

-

Prepare a solution of the synthesized deuterated pregabalin in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the retention times and peak areas to determine the purity of the deuterated product. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Signaling Pathways and Experimental Logic

The rationale for using deuterated pregabalin in drug development stems from its potential to favorably alter metabolic pathways.

Caption: Rationale for deuteration: Impact on metabolic pathways.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of deuterated pregabalin. The outlined synthetic protocol, based on catalytic deuteration, offers a practical approach for introducing deuterium into the pregabalin scaffold. The characterization techniques, including NMR, MS, and HPLC, are essential for verifying the successful synthesis and ensuring the purity and isotopic enrichment of the final product. The strategic use of deuteration presents a promising avenue for the development of next-generation pregabalin analogues with enhanced pharmacokinetic properties, and deuterated pregabalin remains a critical tool for bioanalytical research. Further exploration of different deuteration strategies and the synthesis of various isotopologues will continue to be of significant interest to the scientific and pharmaceutical communities.

References

- 1. frontagelab.com [frontagelab.com]

- 2. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wsp.wa.gov [wsp.wa.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Raney nickel - Wikipedia [en.wikipedia.org]

- 8. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 9. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isotopic Labeling of Pregabalin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of pregabalin, a crucial technique for advancing research in drug development and neuroscience. Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used to treat epilepsy, neuropathic pain, and anxiety disorders. Isotopic labeling enables researchers to trace the molecule in biological systems, elucidate its metabolic fate, and quantify its presence with high precision. This guide details the various labeling strategies, experimental protocols, and applications of isotopically labeled pregabalin.

Introduction to Isotopic Labeling of Pregabalin

Isotopic labeling involves the substitution of one or more atoms of a molecule with their isotopes. Common isotopes used in the labeling of pregabalin include deuterium (²H or D), carbon-13 (¹³C), carbon-14 (¹⁴C), and nitrogen-15 (¹⁵N). The choice of isotope depends on the specific research application.

-

Deuterium (²H): Used to create heavy-labeled internal standards for quantitative analysis by mass spectrometry. Deuteration can also alter the metabolic profile of a drug, a strategy sometimes employed in drug development to improve pharmacokinetic properties.

-

Carbon-13 (¹³C): A stable isotope used for nuclear magnetic resonance (NMR) spectroscopy studies to probe molecular structure and dynamics. It is also used as a non-radioactive tracer in metabolic studies.

-

Carbon-14 (¹⁴C): A radioactive isotope that is the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies.[1][2] Its radioactive decay allows for highly sensitive detection and quantification in biological samples.

-

Nitrogen-15 (¹⁵N): A stable isotope that can be incorporated into the amine group of pregabalin for NMR and mass spectrometry-based studies.

Mechanism of Action of Pregabalin: A Signaling Pathway

Pregabalin exerts its therapeutic effects by binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3] This binding is crucial for its analgesic, anticonvulsant, and anxiolytic properties. The signaling pathway is initiated by the modulation of calcium influx into presynaptic neurons.

Synthetic Strategies for Isotopic Labeling

The synthesis of isotopically labeled pregabalin generally follows the established synthetic routes for the unlabeled compound, with the introduction of the isotopic label at a key step. Several synthetic strategies for pregabalin have been reported, often involving a resolution step to obtain the desired (S)-enantiomer.[4][5][6][7]

A common feature in many pregabalin syntheses is a hydrogenation step, which is an ideal point for the introduction of deuterium. For example, the reduction of a cyano group to a primary amine can be performed using deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Experimental Workflow for Deuterium Labeling

The following diagram illustrates a generalized workflow for the synthesis of deuterated pregabalin, adaptable from known synthetic routes.

References

- 1. openmedscience.com [openmedscience.com]

- 2. openmedscience.com [openmedscience.com]

- 3. frontagelab.com [frontagelab.com]

- 4. researchgate.net [researchgate.net]

- 5. Method for synthesizing Pregabalin (2015) | Zhang Weidong | 3 Citations [scispace.com]

- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 7. CN104193635A - Synthesis method of pregabalin - Google Patents [patents.google.com]

The Pharmacokinetics of Pregabalin: A Technical Guide and the Unexplored Profile of its Deuterated Analog

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the pharmacokinetics of the widely used anticonvulsant and analgesic drug, pregabalin. It also addresses the current knowledge gap regarding the pharmacokinetic profile of its deuterated analog, (Rac)-Pregabalin-d10.

While extensive research has characterized the absorption, distribution, metabolism, and excretion of non-labeled pregabalin, a thorough review of the scientific literature reveals a notable absence of in-vivo comparative pharmacokinetic studies for this compound. Deuterated compounds, such as this compound, are primarily synthesized for use as internal standards in analytical chemistry, particularly in mass spectrometry-based assays, due to their distinct mass-to-charge ratio. This allows for precise quantification of the non-deuterated drug in biological samples. However, the impact of deuteration on the pharmacokinetic properties of pregabalin in living organisms has not been formally investigated and published.

This guide will, therefore, focus on presenting the well-established pharmacokinetic data for non-labeled pregabalin, alongside a discussion of the theoretical implications of deuteration on its pharmacokinetic profile. Furthermore, detailed experimental protocols for conducting pharmacokinetic studies of pregabalin are provided, which would be applicable for future investigations into its deuterated analogs.

Pharmacokinetics of Non-Labeled Pregabalin

Pregabalin exhibits a predictable and linear pharmacokinetic profile, making it a manageable therapeutic agent. Its absorption is rapid, and it undergoes minimal metabolism, with the majority of the drug excreted unchanged in the urine.

Quantitative Pharmacokinetic Parameters of Non-Labeled Pregabalin

The following table summarizes the key pharmacokinetic parameters of non-labeled pregabalin based on studies in healthy adult volunteers.

| Parameter | Value | Citation |

| Bioavailability | ≥90% (independent of dose) | [1][2][3][4][5] |

| Time to Peak Plasma Concentration (Tmax) | Approximately 1 hour (fasted) | [1][4][5][6] |

| ~3 hours (with food) | [2][7] | |

| Peak Plasma Concentration (Cmax) | Dose-proportional | [2][4] |

| Reduced by 25-31% with food | [3] | |

| Area Under the Curve (AUC) | Dose-proportional | [2] |

| Elimination Half-Life (t½) | Approximately 6.3 hours | [2][3][4][8] |

| Volume of Distribution (Vd) | Approximately 0.5 L/kg | [2][8] |

| Protein Binding | <1% (not significantly bound) | [2][3][4] |

| Metabolism | Negligible (<2% of the dose) | [2][4] |

| Primary Metabolite | N-methylpregabalin | [2][3] |

| Excretion | Primarily renal (≥90% as unchanged drug in urine) | [2][3][4][8] |

| Renal Clearance | 67.0 to 80.9 mL/min | [2] |

The Potential Impact of Deuteration on Pregabalin Pharmacokinetics: A Theoretical Discussion

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can influence the pharmacokinetic properties of a drug, primarily by affecting its metabolism. This is due to the "kinetic isotope effect," where the increased mass of deuterium results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This can make the bond more resistant to enzymatic cleavage, a common step in drug metabolism.

Given that pregabalin undergoes very limited metabolism, the impact of deuteration on its overall pharmacokinetic profile is hypothesized to be minimal.[2][4] The primary route of elimination for pregabalin is renal excretion of the unchanged drug.[2][3][4][8] Therefore, altering the metabolic pathway through deuteration would likely not significantly affect its clearance or half-life.

However, if the minor metabolic pathway leading to the formation of N-methylpregabalin is affected by deuteration, slight changes in the metabolite profile could be observed. Without specific in-vivo studies on this compound, this remains a theoretical consideration.

Experimental Protocols for Pharmacokinetic Assessment

The following outlines a typical experimental protocol for a single-dose, crossover pharmacokinetic study of pregabalin in healthy volunteers. This design is suitable for comparing different formulations or, hypothetically, for comparing labeled and non-labeled compounds.

Study Design

A randomized, open-label, two-period, two-sequence crossover study is a standard design. A washout period of at least one week between dosing periods is recommended to ensure complete elimination of the drug from the system.

Subject Population

-

Healthy adult male and female volunteers.

-

Age range typically between 18 and 55 years.

-

Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.

-

Exclusion criteria should include a history of renal or hepatic impairment, gastrointestinal issues that could affect drug absorption, and use of any medications that could interact with pregabalin.

Dosing and Administration

-

A single oral dose of pregabalin (e.g., 150 mg capsule) is administered with a standardized volume of water after an overnight fast.

-

For studies investigating the effect of food, a standardized high-fat meal is given before drug administration.

Blood Sampling

Venous blood samples are collected at the following time points:

-

Pre-dose (0 hours)

-

Post-dose at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours.

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method

-

Plasma concentrations of pregabalin are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

This compound would typically be used as the internal standard for the quantification of non-labeled pregabalin.

Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.

-

t½: Elimination half-life.

-

CL/F: Apparent total clearance.

-

Vd/F: Apparent volume of distribution.

Visualizations

Pregabalin Metabolism and Excretion Pathway

Caption: Metabolic and excretion pathway of pregabalin.

Experimental Workflow for a Pregabalin Pharmacokinetic Study

Caption: A typical crossover design workflow for a pharmacokinetic study.

References

- 1. filehosting.pharmacm.com [filehosting.pharmacm.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

- 7. Population pharmacokinetics of pregabalin in healthy subjects and patients with post-herpetic neuralgia or diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic studies of pregabalin suppositories based on pharmacological research - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolic Stability of (Rac)-Pregabalin-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregabalin is a widely used pharmaceutical agent known for its remarkably low rate of metabolism, with over 90% of the drug excreted unchanged in urine.[1][2][3] Consequently, it exhibits high metabolic stability. The primary focus of this technical guide is to explore the theoretical underpinnings and practical considerations for assessing the in vitro metabolic stability of (Rac)-Pregabalin-d10, a deuterated analog of pregabalin. While specific experimental data for this compound is not publicly available, this guide provides a comprehensive framework for such an investigation. We will delve into the rationale for deuteration, present detailed experimental protocols for assessing metabolic stability, and offer templates for data presentation and visualization.

Introduction: Pregabalin's Metabolic Profile and the Rationale for Deuteration

Pregabalin is characterized by its predictable and linear pharmacokinetics.[1][4] It is not metabolized by the cytochrome P450 enzyme system and does not significantly bind to plasma proteins.[1][3][5] The metabolism of pregabalin is negligible, with less than 2% of the administered dose being metabolized.[1][3][6] The major metabolite identified is N-methylpregabalin, which accounts for a very small fraction of the dose.[2]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug discovery to potentially alter a molecule's pharmacokinetic properties. The increased mass of deuterium can strengthen the chemical bonds to carbon, making them more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down metabolism, potentially leading to a longer half-life and increased drug exposure. In the case of this compound, the ten deuterium atoms are strategically placed to investigate their effect on its already high metabolic stability.

Experimental Protocols for In Vitro Metabolic Stability Assessment

The following are detailed methodologies for conducting in vitro metabolic stability assays using liver microsomes and hepatocytes.

Liver Microsome Stability Assay

Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.

Materials:

-

This compound

-

Non-deuterated (Rac)-Pregabalin (for comparison)

-

Pooled human, rat, or mouse liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis (e.g., a different deuterated analog like Pregabalin-d4)

Procedure:

-

Preparation of Incubation Mixtures: In separate tubes, combine the liver microsomes, phosphate buffer, and the test compound (this compound or non-deuterated pregabalin).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and transfer them to tubes containing a quenching solution (e.g., cold acetonitrile with the internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

Hepatocyte Stability Assay

Objective: To assess the metabolic stability of this compound in a more complete cellular system containing both Phase I and Phase II enzymes.

Materials:

-

This compound

-

Non-deuterated (Rac)-Pregabalin

-

Cryopreserved or fresh hepatocytes (human, rat, or mouse)

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Incubation plates (e.g., 24-well plates)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Cell Seeding: Plate the hepatocytes in the incubation plates and allow them to attach.

-

Compound Addition: Prepare working solutions of the test compounds in the culture medium and add them to the respective wells.

-

Incubation: Incubate the plates at 37°C in a humidified incubator, often with gentle shaking.

-

Time-Point Sampling: At designated time points, collect aliquots of the medium and/or cells and quench the metabolic activity with a suitable solvent like cold acetonitrile containing an internal standard.

-

Sample Processing: Process the samples by centrifugation to remove cellular debris.

-

LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.

Data Presentation

Quantitative data from in vitro metabolic stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound and Non-deuterated Pregabalin in Human Liver Microsomes (Hypothetical Data)

| Compound | Time (min) | % Parent Remaining | t½ (min) | CLint (µL/min/mg protein) |

| (Rac)-Pregabalin | 0 | 100 | > 60 | < 5 |

| 5 | 98.5 | |||

| 15 | 96.2 | |||

| 30 | 92.8 | |||

| 60 | 88.1 | |||

| This compound | 0 | 100 | > 60 | < 5 |

| 5 | 99.2 | |||

| 15 | 98.1 | |||

| 30 | 96.5 | |||

| 60 | 94.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, reflecting the expected high stability of pregabalin.

Visualizations

Diagrams are essential for illustrating complex workflows and pathways.

Caption: Workflow for an in vitro metabolic stability assay.

References

- 1. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Understanding the Racemic Nature of (Rac)-Pregabalin-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Pregabalin-d10 is the deuterated form of a racemic mixture containing both (S)- and (R)-enantiomers of Pregabalin. The pharmacologically active component is (S)-Pregabalin, a potent ligand for the α2δ-1 subunit of voltage-gated calcium channels. This binding activity is central to its therapeutic effects as an anticonvulsant, analgesic, and anxiolytic. The (R)-enantiomer exhibits significantly lower affinity for this target. The use of the deuterated racemic mixture, this compound, is primarily as an internal standard in analytical and pharmacokinetic studies, allowing for precise quantification of Pregabalin in biological matrices. This guide provides an in-depth technical overview of the racemic nature of this compound, its synthesis, the differential biological activity of its enantiomers, and the experimental protocols for their separation and analysis.

Introduction: The Significance of Chirality in Pregabalin

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, possesses a single chiral center, leading to the existence of two stereoisomers: (S)-Pregabalin and (R)-Pregabalin. The therapeutic efficacy of the commercially available drug, Lyrica®, is attributed exclusively to the (S)-enantiomer. The (R)-enantiomer is considered an impurity and is significantly less biologically active. Therefore, understanding the properties and ensuring the stereochemical purity of the active pharmaceutical ingredient is paramount in drug development and quality control.

This compound is a stable-isotope labeled form of racemic Pregabalin, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling does not alter the chemical properties of the enantiomers but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Pregabalin in research and clinical settings.

Synthesis of this compound

The synthesis of this compound involves the preparation of the racemic Pregabalin backbone followed by or concurrent with the introduction of deuterium atoms. While a specific detailed protocol for this compound is proprietary, a general synthetic approach can be outlined based on established methods for Pregabalin synthesis and deuteration techniques.

A common route to racemic Pregabalin involves the Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by a Michael addition and subsequent hydrolysis and decarboxylation. Deuterium can be introduced at various stages using deuterated reagents or through hydrogen-deuterium exchange reactions.

Illustrative Synthetic Pathway:

Caption: Illustrative synthetic pathway for this compound.

Differential Biological Activity of Pregabalin Enantiomers

The pharmacological activity of Pregabalin is highly stereospecific. The (S)-enantiomer is the active form, exhibiting high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. In contrast, the (R)-enantiomer has a significantly lower affinity for these subunits.

Binding Affinity to α2δ-1 Subunit

The differential binding affinity is the molecular basis for the distinct pharmacological effects of the two enantiomers. The (S)-enantiomer's binding to the α2δ-1 subunit is a prerequisite for its therapeutic actions.

| Enantiomer | Target | Binding Affinity (Ki) |

| (S)-Pregabalin | Human recombinant α2δ-1 subunit | 32 nM[1] |

| (R)-Pregabalin | Human recombinant α2δ-1 subunit | ~320 nM (estimated to be ~10x less active) |

Mechanism of Action and Downstream Signaling

The binding of (S)-Pregabalin to the α2δ-1 subunit of presynaptic voltage-gated calcium channels modulates calcium influx. This, in turn, reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This reduction in neurotransmitter release is believed to be the primary mechanism underlying Pregabalin's analgesic, anticonvulsant, and anxiolytic effects.[1][2][3]

Caption: Signaling pathway of (S)-Pregabalin.

Experimental Protocols for Enantiomeric Separation

The separation and quantification of the (S)- and (R)-enantiomers of Pregabalin are critical for quality control and research purposes. Due to the lack of a strong chromophore, direct UV detection is challenging. Therefore, methods often rely on mass spectrometry or derivatization to enhance detection.

Direct Chiral High-Performance Liquid Chromatography (HPLC)

This method utilizes a chiral stationary phase (CSP) to achieve direct separation of the enantiomers.

Caption: Workflow for direct chiral HPLC separation.

Protocol: A detailed protocol for the direct chiral separation of Pregabalin enantiomers can be found in the work of Chen et al. (2016).

Pre-column Derivatization Followed by HPLC

This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

Protocol: A detailed protocol for the pre-column derivatization of Pregabalin enantiomers can be found in the work of Wu et al. (2008).

Conclusion

The racemic nature of this compound is a critical aspect to consider in its application as an internal standard. The profound difference in biological activity between the (S)- and (R)-enantiomers underscores the importance of stereospecificity in drug action. The methodologies outlined in this guide for the synthesis and enantiomeric separation of Pregabalin are fundamental for researchers and professionals in the fields of drug development, quality control, and clinical diagnostics, ensuring the accurate and reliable quantification of the pharmacologically active (S)-Pregabalin.

References

(Rac)-Pregabalin-d10 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-Pregabalin-d10, a deuterated analog of Pregabalin. This document details its chemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development activities.

Core Chemical Data

This compound is a racemic mixture of the deuterated enantiomers of Pregabalin. The inclusion of ten deuterium atoms provides a stable isotopic label, making it a valuable tool in pharmacokinetic and metabolic studies.

| Property | Value | Citations |

| Molecular Formula | C₈H₇D₁₀NO₂ | [1][2][3] |

| Molecular Weight | 169.29 g/mol | [1][2][3][4] |

| CAS Number | 2747917-76-4 or 128013-69-4 | [2][3] |

Note on CAS Number: There appears to be a discrepancy in the publicly available information regarding the CAS number for this compound, with both 2747917-76-4 and 128013-69-4 being cited by chemical suppliers. Researchers should verify the CAS number with their specific supplier.

Mechanism of Action

The pharmacological activity of this compound is attributed to its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, it does not bind directly to GABA or benzodiazepine receptors. The primary mechanism of action for Pregabalin, and by extension its deuterated isotopologues, involves its potent and selective binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[5][6][7][8]

This binding modulates calcium influx at nerve terminals, which in turn reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[5][6][8] By dampening excessive neuronal excitability, Pregabalin exerts its analgesic, anticonvulsant, and anxiolytic effects.[5][6]

Signaling Pathway Diagram

References

- 1. This compound () for sale [vulcanchem.com]

- 2. Page loading... [guidechem.com]

- 3. rac-Pregabalin-d10 - CAS:128013-69-4 - Topbatt Chemical Co., Ltd. [biosotop.com]

- 4. Pregabalin-d10 | C8H17NO2 | CID 163322441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 7. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

The Potential of Deuterated Pregabalin: A Technical Review of a Next-Generation Neuromodulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregabalin, marketed as Lyrica®, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder. Its mechanism, involving the binding to the α2-δ subunit of voltage-gated calcium channels, is well-established.[1] This technical guide explores the existing literature on pregabalin and delves into the prospective therapeutic role of its deuterated analogue. While clinical data on deuterated pregabalin as a therapeutic agent remains nascent, this paper will review the foundational science of pregabalin, introduce the principles of deuteration in drug development, and present the current, albeit limited, understanding of deuterated pregabalin, primarily in research settings. The potential for improved pharmacokinetic properties through deuteration suggests a promising avenue for enhancing this widely-used therapeutic agent.

Introduction to Pregabalin

Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, it does not exert its effects through direct interaction with GABA receptors. Instead, its primary mechanism of action is the high-affinity binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[1] This interaction modulates calcium influx at presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This neuromodulatory effect underlies its efficacy as an anticonvulsant, analgesic, and anxiolytic.

The Science of Deuteration in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron. This seemingly minor difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can significantly impact the metabolic stability of a drug. By strategically replacing hydrogen atoms with deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed. This can potentially lead to:

-

Enhanced Metabolic Stability: A reduced rate of metabolism can increase a drug's half-life.

-

Altered Pharmacokinetics: Slower clearance can lead to higher plasma concentrations and a longer duration of action.

-

Improved Safety Profile: A more predictable metabolic profile may reduce the formation of reactive metabolites and potentially lower inter-patient variability.

Deuterated Pregabalin: Current State of Knowledge

Currently, the most well-documented use of deuterated pregabalin, specifically rac-Pregabalin-d4 and rac-Pregabalin-d10, is as an internal standard in analytical and bioanalytical assays.[1] Its distinct mass allows for precise quantification of non-deuterated pregabalin in biological matrices during pharmacokinetic and metabolism studies.

While clinical trial data for a therapeutically intended deuterated pregabalin is not publicly available, the foundational principle of deuteration suggests that such a compound could offer an improved pharmacokinetic profile over standard pregabalin. Given that pregabalin undergoes minimal metabolism (less than 2% of a dose is metabolized in humans), the potential for significant alteration of its pharmacokinetic profile through deuteration at non-metabolic sites is a subject for further investigation.[2] However, even minor metabolic pathways can sometimes be significant, and deuteration could potentially reduce the formation of the N-methylated derivative, the major metabolite of pregabalin.[2]

Pharmacokinetics of Pregabalin (Non-Deuterated)

Pregabalin exhibits predictable and linear pharmacokinetics.[3] It is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.5 hours.[2] Bioavailability is high (≥90%) and is not dose-dependent.[2][3] Food can delay the time to peak concentration but does not significantly affect the overall extent of absorption.[3] Pregabalin does not bind to plasma proteins and is primarily eliminated unchanged by the kidneys.[2][3] The elimination half-life is approximately 6.3 hours in individuals with normal renal function.[2]

Table 1: Pharmacokinetic Parameters of Pregabalin in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours (fasting) | [2] |

| Bioavailability | ≥90% | [2][3] |

| Plasma Protein Binding | <1% | |

| Apparent Volume of Distribution | ~0.5 L/kg | [2] |

| Elimination Half-life (t1/2) | ~6.3 hours | [2] |

| Metabolism | Negligible (<2%) | [2] |

| Primary Route of Elimination | Renal (as unchanged drug) | [2][3] |

Clinical Efficacy of Pregabalin (Non-Deuterated)

The efficacy of pregabalin has been established in numerous randomized controlled trials for various conditions.

Table 2: Summary of Pregabalin Efficacy in Key Indications

| Indication | Dosage Range (mg/day) | Key Efficacy Findings | Reference(s) |

| Diabetic Peripheral Neuropathy | 150 - 600 | Significant reduction in pain scores compared to placebo. | [4] |

| Postherpetic Neuralgia | 150 - 600 | Significant reduction in pain scores compared to placebo. | [4] |

| Fibromyalgia | 300 - 450 | Significant improvement in pain and patient global impression of change. | |

| Adjunctive Therapy for Partial Onset Seizures | 150 - 600 | Significant reduction in seizure frequency compared to placebo. | |

| Generalized Anxiety Disorder | 150 - 600 | Significant reduction in anxiety symptoms. |

Experimental Protocols (Standard Pregabalin)

The following provides a generalized overview of methodologies from clinical trials investigating the efficacy of standard pregabalin for neuropathic pain.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.[5]

Participant Population: Adults with a confirmed diagnosis of the target condition (e.g., diabetic peripheral neuropathy, postherpetic neuralgia) and a baseline pain score of ≥4 on an 11-point Numeric Pain Rating Scale (NRS).

Dosing Regimen:

-

Titration Phase: Typically a 1- to 2-week period where the dose of pregabalin is gradually increased to the target maintenance dose (e.g., starting at 75 mg/day and titrating up to 300 mg/day or 600 mg/day in divided doses).

-

Maintenance Phase: A fixed-dose period of 8 to 12 weeks at the randomized target dose.

Primary Efficacy Endpoint:

-

Change from baseline in the mean pain score on the 11-point NRS at the end of the maintenance phase.

Secondary Efficacy Endpoints:

-

Proportion of responders (patients with ≥30% or ≥50% reduction in mean pain score).

-

Patient Global Impression of Change (PGIC).

-

Sleep interference scores.

-

Measures of anxiety and depression.

Safety Assessments:

-

Monitoring and recording of all adverse events.

-

Vital signs.

-

Clinical laboratory tests.

Visualizations

Signaling Pathway of Pregabalin

Caption: Mechanism of action of pregabalin at the presynaptic terminal.

Experimental Workflow for a Typical Pregabalin Clinical Trial

Caption: Generalized workflow of a randomized controlled trial for pregabalin.

Future Directions and Conclusion

The application of deuterium in drug design has gained significant traction, with several deuterated drugs now approved for clinical use. While the therapeutic development of deuterated pregabalin is not yet in the public domain, the potential for an improved pharmacokinetic profile warrants further investigation. A deuterated version could theoretically offer a longer half-life, potentially allowing for less frequent dosing and improved patient compliance. Furthermore, a more stable metabolic profile might lead to reduced inter-individual variability in drug exposure.

This technical guide has provided a comprehensive overview of the current literature on pregabalin and introduced the scientific rationale for the development of a deuterated analogue. As more research becomes available, the therapeutic landscape for this important class of neuromodulators may evolve. Continued preclinical and, eventually, clinical studies are necessary to fully elucidate the potential benefits of deuterated pregabalin.

References

- 1. Buy rac-Pregabalin-d4 (EVT-1495177) [evitachem.com]

- 2. droracle.ai [droracle.ai]

- 3. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pregabalin for chronic neuropathic pain in adults | Cochrane [cochrane.org]

- 5. Double-blind, randomized, controlled, crossover trial of pregabalin for neurogenic claudication - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS Method for the Quantification of Pregabalin Using (Rac)-Pregabalin-d10

Application Note

Abstract

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Pregabalin in human plasma. The method utilizes (Rac)-Pregabalin-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1] Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable Pregabalin quantification.

Introduction

Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely prescribed for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3][4] It functions by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which in turn reduces the influx of calcium into nerve terminals and decreases the release of excitatory neurotransmitters such as glutamate and substance P.[2][3][5][6]

Accurate and precise measurement of Pregabalin concentrations in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4][7] The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and ensuring the reliability of quantitative results.

Signaling Pathway of Pregabalin

Caption: Mechanism of action of Pregabalin.

Experimental Protocols

Materials and Reagents

-

Pregabalin analytical standard

-

This compound (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development Workflow

Caption: Bioanalytical LC-MS/MS method development workflow.

Quantitative Data

Table 1: LC-MS/MS Parameters

| Parameter | Setting |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | |

| 0.0-0.5 min | 5% B |

| 0.5-2.0 min | 5-95% B |

| 2.0-2.5 min | 95% B |

| 2.5-2.6 min | 95-5% B |

| 2.6-3.5 min | 5% B |

| MS System | |

| Ionization Mode | Positive Electrospray (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Pregabalin | 160.1 | 142.1 | 0.1 | 25 | 15 |

| 160.1 | 55.1 | 0.1 | 25 | 20 | |

| This compound | 170.2 | 152.2 | 0.1 | 25 | 15 |

| 170.2 | 65.1 | 0.1 | 25 | 20 |

Note: The MRM transitions for this compound are predicted based on the mass shift from the non-deuterated form. The product ions may need to be confirmed by infusion.

Table 3: Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | 10 - 5000 ng/mL | Met |

| Intra-day Precision (%CV) | ≤ 15% | < 8% |

| Inter-day Precision (%CV) | ≤ 15% | < 10% |

| Accuracy (% Bias) | ± 15% | -5% to +7% |

| Matrix Effect | 85-115% | 92-108% |

| Recovery | Consistent and reproducible | > 85% |

| LLOQ | 10 ng/mL | Met |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Pregabalin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential matrix effects and sample preparation variability. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in a clinical or research setting. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity.

References

- 1. frontagelab.com [frontagelab.com]

- 2. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. akjournals.com [akjournals.com]

- 5. droracle.ai [droracle.ai]

- 6. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

Application Notes and Protocols for the Quantitative Analysis of Pregabalin in Plasma using (Rac)-Pregabalin-d10

Introduction

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant drug utilized in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] It functions by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[1] Accurate quantification of pregabalin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive LC-MS/MS method for the determination of pregabalin in human plasma, employing (Rac)-Pregabalin-d10 as the internal standard (IS) to ensure accuracy and precision. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Principle

The analytical method involves the extraction of pregabalin and the internal standard, this compound, from human plasma via protein precipitation. The supernatant is then injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The compounds are separated chromatographically and detected by a mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of pregabalin to its deuterated internal standard against a calibration curve.

Chemical Structures

Caption: Chemical structures of Pregabalin and this compound.

Experimental Workflow

Caption: Experimental workflow for pregabalin analysis in plasma.

Materials and Reagents

-

Pregabalin reference standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Equipment

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

Stock and Working Solutions

-

Pregabalin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pregabalin in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Pregabalin Working Solutions: Prepare serial dilutions of the pregabalin stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation Protocol

-

Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

To each tube, add 50 µL of the corresponding plasma sample (or blank plasma).

-

Add 20 µL of the this compound internal standard working solution (1 µg/mL) to all tubes except the blank.

-

Gently vortex for 10 seconds.

-

Add 200 µL of methanol to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Isocratic or a shallow gradient as needed for separation |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Pregabalin: m/z 160.1 → 142.1 This compound: m/z 170.1 → 152.1 |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.[3]

Table 1: Calibration Curve Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Pregabalin | 20 - 16,000 | > 0.99 |

Table 2: Accuracy and Precision